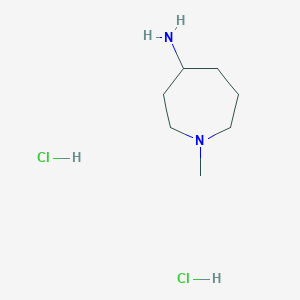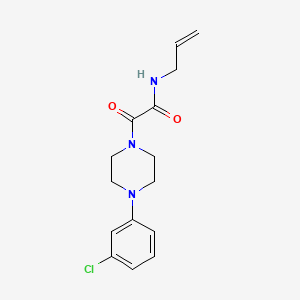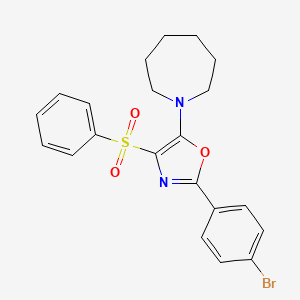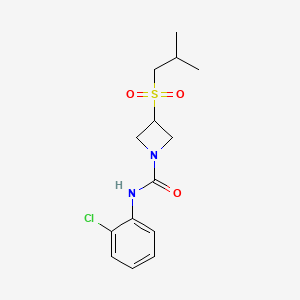![molecular formula C14H12BrNOS B2830889 4-bromo-2-((E)-{[3-(methylthio)phenyl]imino}methyl)phenol CAS No. 481710-04-7](/img/structure/B2830889.png)
4-bromo-2-((E)-{[3-(methylthio)phenyl]imino}methyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-((E)-{[3-(methylthio)phenyl]imino}methyl)phenol is a biochemical compound with the molecular formula C14H12BrNOS and a molecular weight of 322.22 . It is used for proteomics research .
Molecular Structure Analysis
The molecule adopts an enol-imine tautomeric form, with an intramolecular O-H⋯N hydrogen bond, which generates an S(6) ring motif . A new polymorph of this compound has been reported, with two polymorphs found to have different planarity. The dihedral angles (Φ) between the two aromatic rings for the previously published polymorph was Φ = 1.8 (2)° at 120 K, while the new polymorph had Φ = 45.6 (1)° at 150 K .Physical And Chemical Properties Analysis
The compound has a molecular weight of 322.22 . It has been observed that different polymorphs of the compound have different colors at room temperature, with one being more orange and the other more yellow . Both polymorphs displayed some degree of thermochromism, changing color upon cooling .Wissenschaftliche Forschungsanwendungen
1. Synthesis and Structural Analysis
4-bromo-2-((E)-{[3-(methylthio)phenyl]imino}methyl)phenol has been used in the synthesis of various metal complexes. For instance, it reacts with copper(II) and oxido-vanadium(IV) to form complexes with distorted square pyramidal and octahedral geometries, respectively. These compounds were analyzed using elemental analyses, FT-IR, UV–Vis, TGA, and X-ray diffraction techniques (Takjoo et al., 2013).
2. Fluorescence and Chemosensor Applications
This compound demonstrates potential in fluorescence and chemosensor applications. Bromoaniline-based Schiff base chemosensors derived from this compound have been used for the detection of Cu2+ and Zn2+ ions. These complexes show promising results in fluorescence quenching, making them useful for detecting Al3+ and Hg2+ ions (Das et al., 2021).
3. DNA and Protein Binding Studies
These compounds have also been studied for their DNA- and human serum albumin-binding efficacies. Some complexes show higher DNA-binding ability compared to others, which is significant for understanding their interaction with biological molecules (Das et al., 2021).
4. Catalytic and Environmental Applications
Another application area is in the catalytic fixation of CO2 into cyclic carbonates, where these compounds act as catalysts. This application is important for environmental chemistry and industrial processes (Ikiz et al., 2015).
5. Corrosion Inhibition
Schiff base compounds derived from this chemical have been investigated for their corrosion inhibition properties, particularly on carbon steel surfaces in acidic media. This has implications for materials science and engineering applications (Elemike et al., 2017).
6. Antimicrobial and Antifungal Activities
These compounds have shown potential in antimicrobial and antifungal activities, making them relevant in the field of medicinal chemistry and drug development (Chohan & Shad, 2011).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-bromo-2-[(3-methylsulfanylphenyl)iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNOS/c1-18-13-4-2-3-12(8-13)16-9-10-7-11(15)5-6-14(10)17/h2-9,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNHJWRFFNDHEJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)N=CC2=C(C=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-methyl-4-oxo-N-[4-(2-oxopyrrolidin-1-yl)benzyl]-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2830807.png)
![Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-ethylphenyl)methyl)piperidine-4-carboxylate](/img/structure/B2830808.png)









![1-(4-Chlorophenyl)-3-[2-(dimethylamino)-2-(furan-2-yl)ethyl]urea](/img/structure/B2830826.png)
![2-Methyl-7-(4-(2-methylallyl)piperazin-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B2830827.png)
![3-{3-Azaspiro[5.5]undecan-3-yl}propan-1-amine dihydrochloride](/img/structure/B2830828.png)
